Fmoc-Cys(Bzl)-Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-3-benzylsulfanyl-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3S/c26-24(28)23(16-31-15-17-8-2-1-3-9-17)27-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROXPZPJVPCTHD-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112215 | |

| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-55-7 | |

| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S)-2-chloro-2-oxo-1-[[(phenylmethyl)thio]methyl]ethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Cys(Bzl)-Cl chemical properties and structure

An In-depth Technical Guide to Fmoc-Cys(Bzl)-Cl: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-Fmoc-S-benzyl-L-cysteine acyl chloride (this compound). While direct experimental data for the acyl chloride is limited due to its reactive nature, this document extrapolates its characteristics from the well-documented corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, and general principles of peptide chemistry.

Chemical Properties and Structure

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain of cysteine is protected by the acid-labile benzyl (Bzl) group. The carboxylic acid is activated as an acyl chloride to facilitate peptide bond formation.

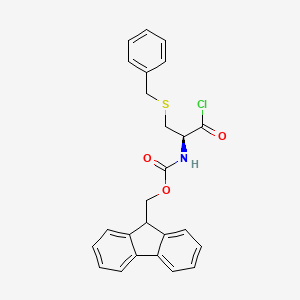

Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

Most commercially available data pertains to the more stable carboxylic acid form, Fmoc-Cys(Bzl)-OH. The properties of the acyl chloride are inferred.

| Property | Fmoc-Cys(Bzl)-OH | This compound (Inferred) |

| Molecular Formula | C₂₅H₂₃NO₄S[1][2] | C₂₅H₂₂ClNO₃S |

| Molecular Weight | 433.52 g/mol [1][2] | 451.97 g/mol |

| Appearance | White to off-white solid[3] | Likely a solid, potentially unstable |

| Melting Point | 120-130 °C[1] | Not available (likely decomposes) |

| Solubility | Soluble in DMF, DCM | Soluble in anhydrous organic solvents |

| Storage | 0-8 °C[1] | Requires stringent anhydrous conditions |

Experimental Protocols

In situ Synthesis of this compound

Fmoc-amino acid chlorides are typically prepared in situ immediately before use in peptide coupling reactions due to their high reactivity and susceptibility to hydrolysis.

Methodology:

-

Starting Material: Begin with Nα-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH).

-

Chlorinating Agent: Use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or bis-(trichloromethyl)carbonate (triphosgene).

-

Solvent: The reaction is carried out in an anhydrous aprotic solvent, typically dichloromethane (DCM).

-

Procedure:

-

Dissolve Fmoc-Cys(Bzl)-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) to the solution with stirring.

-

Allow the reaction to proceed at 0 °C for a specified time (typically 1-2 hours) until the conversion to the acyl chloride is complete. The reaction progress can be monitored by techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

-

The resulting solution of this compound is used directly in the subsequent coupling step without isolation.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as an activated amino acid for the elongation of a peptide chain on a solid support. The general workflow within an Fmoc-SPPS cycle is as follows:

Experimental Workflow for a Single Coupling Cycle:

Caption: General workflow for one coupling cycle in Fmoc-SPPS.

Detailed Coupling Protocol:

-

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Activation: A solution of this compound is prepared in situ as described in section 2.1.

-

Coupling: The solution of freshly prepared this compound in DCM is added to the deprotected peptide-resin. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to neutralize the HCl generated during the reaction. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test to check for the presence of free primary amines.

-

Washing: The resin is washed extensively with DCM and DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Reactivity and Side Reactions

As an acyl chloride, this compound is a highly reactive acylating agent. This high reactivity can lead to rapid peptide bond formation but also increases the risk of side reactions.

-

Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling. The use of the acyl chloride method may increase this risk compared to other coupling reagents. Careful control of reaction conditions, such as temperature and the choice of base, is crucial to minimize epimerization.

-

Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All reactions must be carried out under strict anhydrous conditions.

-

Side Chain Reactions: The benzyl protecting group on the cysteine thiol is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to acidic or basic conditions should be avoided.

Logical Relationships in Protecting Group Strategy

The choice of protecting groups is critical for a successful peptide synthesis. The Fmoc, Benzyl, and resin-linker protecting groups must be orthogonal, meaning they can be removed under different chemical conditions.

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

This diagram illustrates that the Fmoc group can be selectively removed with a base to allow for peptide chain elongation, while the benzyl group and the resin linker are stable under these conditions. The final cleavage from the resin is typically achieved with a moderate acid like trifluoroacetic acid (TFA), which may also cleave some other side-chain protecting groups. The S-benzyl group, however, requires a stronger acid, such as hydrogen fluoride (HF), for its removal.

Conclusion

This compound is a reactive intermediate for the incorporation of S-benzyl protected cysteine into peptides via solid-phase synthesis. While not commonly isolated, its in situ generation from the corresponding carboxylic acid provides a potent acylating agent for peptide coupling. Researchers and drug development professionals utilizing this compound must pay careful attention to anhydrous reaction conditions and potential side reactions, particularly racemization. A well-defined orthogonal protecting group strategy is paramount for the successful synthesis of complex cysteine-containing peptides.

References

Fmoc-Cys(Bzl)-Cl: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine chloride, commonly referred to as Fmoc-Cys(Bzl)-Cl, is a reactive derivative of the corresponding carboxylic acid, utilized as a building block in the chemical synthesis of peptides. This technical guide provides an in-depth analysis of its role in biochemistry, with a primary focus on solid-phase peptide synthesis (SPPS). We will explore its application, the underlying chemical principles, potential side reactions, and comparative performance against other protected cysteine derivatives. This document is intended to serve as a comprehensive resource for researchers employing synthetic peptides in their work, from basic science to therapeutic development.

Introduction to this compound in Peptide Synthesis

This compound is an activated amino acid derivative designed for the formation of peptide bonds. In the landscape of peptide chemistry, the use of Nα-Fmoc protected amino acid chlorides offers a method for rapid coupling reactions. The Fmoc group serves as a temporary protecting group for the α-amino functionality, which can be cleaved under basic conditions (typically with piperidine), while the benzyl (Bzl) group provides semi-permanent protection for the thiol side chain of cysteine, removable under strong acidic conditions (e.g., hydrogen fluoride) or through catalytic transfer hydrogenation. The acyl chloride provides a highly electrophilic carbonyl carbon, facilitating a rapid and often complete reaction with the nucleophilic free amine of the growing peptide chain.

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique for the chemical synthesis of peptides and small proteins.

The Role of this compound in the Fmoc/tBu SPPS Workflow

The Fmoc/tBu strategy is the most widely used approach for SPPS. It relies on the orthogonality of the protecting groups: the temporary Nα-Fmoc group is base-labile, while the permanent side-chain protecting groups (often tert-butyl based) are acid-labile.

The general workflow for incorporating an amino acid using an activated derivative like this compound is as follows:

Experimental Protocols

Preparation of this compound

This compound is typically prepared from its corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, immediately prior to use due to its high reactivity and susceptibility to hydrolysis.

Materials:

-

Fmoc-Cys(Bzl)-OH

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Dissolve Fmoc-Cys(Bzl)-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which is typically used immediately without further purification.

Coupling of this compound in SPPS

Materials:

-

Fmoc-deprotected peptide-resin

-

Freshly prepared this compound

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Base (e.g., Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

Protocol:

-

Swell the Fmoc-deprotected peptide-resin in anhydrous DMF.

-

Dissolve the freshly prepared this compound (3-5 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.

-

Add the base (e.g., DIPEA, 3-5 equivalents) to the this compound solution.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling.

-

After a complete reaction, wash the resin thoroughly with DMF to remove excess reagents.

Quantitative Data and Performance Comparison

The use of Fmoc-amino acid chlorides is predicated on achieving rapid and complete coupling. However, the high reactivity can also lead to side reactions, most notably racemization. For cysteine, the choice of the thiol protecting group significantly influences the degree of racemization.

| Thiol Protecting Group | Coupling Method | Racemization (%) | Coupling Efficiency | Reference |

| Benzyl (Bzl) | Phosphonium/Uronium Reagents + Base | 5.3 | High | [1] |

| Trityl (Trt) | Phosphonium/Uronium Reagents + Base | 8.0 - 23.0 | High | [1] |

| Diphenylmethyl (Dpm) | Phosphonium/Uronium Reagents + Base | 1.2 | High | [1] |

| 4-Methoxybenzyloxymethyl (MBom) | Phosphonium/Uronium Reagents + Base | 0.4 | High | [1] |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74 | High |

Data presented is for standard coupling reagents and is indicative of the relative propensity for racemization of different S-protecting groups. While specific data for this compound is sparse in comparative studies, the trend for the benzyl group is towards a higher risk of racemization compared to more sterically hindered or electron-donating groups.

Potential Side Reactions and Mitigation Strategies

The use of this compound, and cysteine in SPPS in general, is associated with several potential side reactions.

Racemization

The α-proton of cysteine is relatively acidic and prone to abstraction, leading to epimerization, especially under basic conditions used for coupling. The use of highly activating reagents like acyl chlorides can exacerbate this issue.

Mitigation:

-

Use of a less activating coupling method if racemization is a significant concern.

-

Employing a more sterically hindered base like 2,4,6-collidine instead of DIPEA.

-

Minimizing the pre-activation and coupling times.

-

Using a different thiol protecting group known to reduce racemization, such as Dpm or MBom.[1]

β-Elimination and Piperidine Addition

For C-terminal cysteine residues, base-catalyzed elimination of the protected thiol can occur, leading to a dehydroalanine intermediate. This can then react with piperidine from the Fmoc deprotection step to form a 3-(1-piperidinyl)alanine adduct.[2]

Mitigation:

-

Using a sterically bulky thiol protecting group like Trityl can reduce this side reaction.

-

Employing a resin that is less prone to promoting this side reaction, such as a 2-chlorotrityl resin.

S-Alkylation during Cleavage

During the final cleavage of the peptide from the resin with strong acid (e.g., TFA), carbocations generated from the resin linker or other protecting groups can be scavenged by the nucleophilic thiol of cysteine, leading to S-alkylation.

Mitigation:

-

Using a "cocktail" of scavengers in the cleavage mixture, such as triisopropylsilane (TIS) and water, to quench carbocations.

Conclusion

This compound is a valuable reagent for the rapid incorporation of S-benzyl protected cysteine into synthetic peptides via solid-phase peptide synthesis. Its high reactivity ensures efficient coupling, which is advantageous for throughput and for overcoming difficult coupling steps. However, this reactivity comes with a significant risk of racemization, a critical consideration for the synthesis of biologically active peptides where stereochemical integrity is paramount.

The choice of the benzyl protecting group for the cysteine thiol represents a trade-off between stability and the potential for side reactions. While stable under the basic conditions of Fmoc deprotection, it is more susceptible to promoting racemization compared to more modern, sterically hindered protecting groups. Researchers and drug development professionals must carefully consider the sequence of their target peptide, the position of the cysteine residue, and the acceptable level of epimerization when deciding whether to employ this compound or to opt for an alternative protected cysteine derivative with a lower racemization propensity. The use of optimized coupling conditions and appropriate analytical monitoring is essential to ensure the synthesis of the desired peptide product with high purity and stereochemical fidelity.

References

Navigating the Solubility of Fmoc-Cys(Bzl)-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-S-benzyl-L-cysteinyl chloride (Fmoc-Cys(Bzl)-Cl), a critical reagent in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for the chloride form of this compound in publicly accessible literature, this guide presents qualitative solubility information for the closely related and more commonly documented Fmoc-Cys(Bzl)-OH. This information serves as a valuable proxy for understanding its behavior in various solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of Fmoc-protected amino acids is provided to empower researchers to ascertain precise solubility parameters for their specific applications.

Understanding the Solubility of Fmoc-Protected Cysteine Derivatives

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide synthesis. Poor solubility can lead to challenges in coupling reactions, resulting in lower yields and purity of the final peptide. The choice of solvent is therefore paramount for ensuring the homogeneity of the reaction mixture.

While quantitative data for this compound is scarce, qualitative information for Fmoc-Cys(Bzl)-OH indicates its solubility in a range of common organic solvents. This suggests that this compound is likely to exhibit similar solubility behavior, favoring polar aprotic solvents typically used in peptide synthesis.

Qualitative Solubility of Fmoc-Cys(Bzl)-OH

The following table summarizes the qualitative solubility of Fmoc-Cys(Bzl)-OH in various organic solvents, providing a foundational understanding for solvent selection.

| Solvent | Chemical Formula | Qualitative Solubility of Fmoc-Cys(Bzl)-OH |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] |

| Chloroform | CHCl₃ | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[1] |

| Acetone | (CH₃)₂CO | Soluble[1] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Commonly used for Fmoc-amino acids, implies good solubility |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Commonly used for Fmoc-amino acids, implies good solubility[2] |

Note: This data is for Fmoc-Cys(Bzl)-OH and should be used as a guideline for this compound. Empirical determination of solubility for the specific compound and application is highly recommended.

Experimental Protocol for Determining Solubility

This section outlines a general and robust methodology for the quantitative determination of the solubility of Fmoc-protected amino acids like this compound.

Objective: To determine the saturation solubility of a given Fmoc-amino acid in a specific solvent at a controlled temperature.

Materials:

-

Fmoc-amino acid (e.g., this compound)

-

Selected solvent(s) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.01 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the Fmoc-amino acid to a series of vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

References

Stability and Storage of Fmoc-Cys(Bzl)-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Bzl)-Cl, or Nα-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine chloride, is a critical reagent in solid-phase peptide synthesis (SPPS). As an activated amino acid derivative, its purity and stability are paramount to the successful synthesis of high-quality peptides. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its assessment.

Chemical Stability and Degradation Pathways

This compound is a reactive acyl chloride. Its stability is primarily influenced by environmental factors, most notably moisture. The primary degradation pathway is hydrolysis, which converts the acyl chloride to its corresponding carboxylic acid, Fmoc-Cys(Bzl)-OH, and hydrochloric acid. This degradation not only depletes the active reagent but can also introduce impurities into the peptide synthesis process.

A logical diagram illustrating the factors affecting the stability of this compound is presented below.

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended short-term and long-term storage conditions.

| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Bulk Stock) |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Store under an inert atmosphere (e.g., Argon or Nitrogen). |

| Container | Tightly sealed glass container with a PTFE-lined cap. Consider using a desiccator. | Tightly sealed glass container with a PTFE-lined cap, further sealed with paraffin film. |

| Light Exposure | Protect from direct light. | Store in an amber vial or in a light-proof secondary container. |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. | Allow the container to warm to room temperature before opening. Minimize the frequency of opening. |

Experimental Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to assess the purity of this compound and monitor its degradation over time.

Objective

To develop and validate an HPLC method capable of separating this compound from its primary degradant, Fmoc-Cys(Bzl)-OH, and other potential impurities, and to use this method to evaluate the stability of this compound under various storage conditions.

Materials and Reagents

-

This compound reference standard

-

Fmoc-Cys(Bzl)-OH reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Sample vials

HPLC Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25°C |

| Detection | UV at 265 nm (characteristic for the Fmoc group). |

| Injection Vol. | 10 µL |

Sample Preparation

-

Standard Preparation: Prepare stock solutions of this compound and Fmoc-Cys(Bzl)-OH in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard: Prepare a working standard by diluting the stock solution with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

-

Forced Degradation Samples:

-

Hydrolysis: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water. Allow to stand at room temperature for several hours.

-

Thermal Stress: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for 24 hours.

-

Photostability: Expose a solid sample to UV light for 24 hours.

-

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment.

Caption: Experimental workflow for stability assessment.

Data Analysis

-

Purity Calculation: Determine the purity of the this compound samples at each time point by calculating the peak area percentage.

-

Degradation Monitoring: Quantify the increase in the peak corresponding to Fmoc-Cys(Bzl)-OH and any other new impurity peaks over time.

-

Shelf-life Estimation: Based on the degradation kinetics, estimate the shelf-life of the compound under the tested storage conditions.

Conclusion

The stability of this compound is critical for the synthesis of high-purity peptides. Due to its susceptibility to hydrolysis, stringent control of storage conditions, particularly moisture exclusion, is imperative. Long-term storage at -20°C under an inert atmosphere is recommended to maintain its integrity. Regular purity assessment using a validated stability-indicating HPLC method is essential for quality control and to ensure the reliability of this key synthetic reagent.

The Benzyl Protecting Group in Fmoc-Cys(Bzl)-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For cysteine, a residue critical for protein structure and function, the choice of thiol protection is paramount. This technical guide provides an in-depth analysis of the S-benzyl (Bzl) protecting group as used with N-α-Fmoc protected cysteine, clarifying its role, stability, and application in advanced peptide synthesis.

The Challenge of Cysteine and the Principle of Orthogonal Protection

Cysteine's thiol side chain (-SH) is a potent nucleophile, susceptible to oxidation (forming disulfide bonds) and other undesirable side reactions during peptide synthesis. To prevent this, the thiol group must be masked with a temporary protecting group. In the context of the widely used Fmoc/tBu synthesis strategy, protecting groups must be "orthogonal." This means that the N-α-amino protecting group (Fmoc), the side-chain protecting groups (e.g., tBu, Trt), and the resin linker can be removed under distinct chemical conditions without affecting the others.

The Fmoc group is labile to basic conditions (typically piperidine), while most side-chain protecting groups and the resin linkage are cleaved with strong acid, most commonly trifluoroacetic acid (TFA). The S-benzyl group carves a unique niche within this strategy due to its exceptional stability.

The S-Benzyl Group: A Robust and Stable Thiol Protection

The primary role of the benzyl group in Fmoc-Cys(Bzl)-OH is to provide highly stable protection for the cysteine thiol. Unlike more common cysteine protecting groups like Trityl (Trt) or tert-Butyl (tBu), the S-benzyl group is largely resistant to cleavage by standard TFA cocktails used at the end of a synthesis.

Key Properties:

-

Base Stability: Completely stable to the repeated piperidine treatments required for Fmoc group removal during chain elongation.

-

Acid Stability: Highly resistant to cleavage by neat TFA or standard TFA/scavenger cocktails (e.g., 95% TFA) under typical conditions (1-4 hours at room temperature).

-

Cleavage Requirement: Removal of the S-benzyl group necessitates harsh, reductive conditions, classically sodium in liquid ammonia (Na/NH₃) or treatment with anhydrous hydrogen fluoride (HF).

This stability makes the S-benzyl group a "permanent" protecting group in the context of a standard Fmoc/tBu synthesis, where it will remain on the cysteine residue after the peptide has been cleaved from the resin. This is a deliberate strategic choice for specific applications, such as when a final peptide with a protected cysteine is desired or for complex orthogonal disulfide bond formation strategies.

Clarification on Fmoc-Cys(Bzl)-Cl vs. Fmoc-Cys(Bzl)-OH

While the query specifies the acyl chloride (-Cl), the standard commercially available and utilized building block in SPPS is the carboxylic acid, Fmoc-Cys(Bzl)-OH . Acyl chlorides are highly reactive intermediates that are prone to racemization and side reactions. In modern SPPS, the carboxylic acid is activated in situ using coupling reagents (e.g., HBTU, HATU, DIC) to form an active ester, which then cleanly reacts with the free N-terminal amine of the growing peptide chain. This guide will proceed with the understanding that Fmoc-Cys(Bzl)-OH is the reagent of practice.

Quantitative Data: Stability of Benzylic Protecting Groups

The stability of the S-benzyl group relative to other benzylic protecting groups in strong acid is critical for its strategic application. Data from seminal work by Erickson and Merrifield quantifies this stability, demonstrating the robustness of substituted S-benzyl groups compared to other common protecting groups.

| Amino Acid Derivative | Protecting Group | Cleavage Rate Constant (k, 10⁻⁸ sec⁻¹) in 50% TFA/DCM at 20°C | Relative Stability |

| O-benzyl-L-tyrosine | O-Bzl | 636 | Very Labile |

| N-benzyloxycarbonyl-L-lysine | Z (Cbz) | 396 | Very Labile |

| S-(4-methoxybenzyl)-L-cysteine | S-Mob | 82 | Labile |

| O-benzyl-L-serine | O-Bzl | 10.7 | Moderately Stable |

| S-(4-methylbenzyl)-L-cysteine | S-Meb | <0.03 | Extremely Stable |

| (Data adapted from Erickson & Merrifield, J. Am. Chem. Soc. 1973, 95, 11, 3750–3756) |

As shown, the S-(4-methylbenzyl) group, a close analog of the unsubstituted S-benzyl group, is orders of magnitude more stable in acid than O-benzyl ethers or carbamates, highlighting its suitability as a permanent protecting group in TFA-based cleavage strategies.

Experimental Workflows and Protocols

Workflow: Incorporation of Cys(Bzl) in Fmoc-SPPS

The following diagram illustrates the standard cycle for incorporating an Fmoc-Cys(Bzl)-OH residue into a peptide chain during solid-phase synthesis.

Caption: Standard Fmoc-SPPS cycle for Cys(Bzl) incorporation.

Protocol 1: Coupling of Fmoc-Cys(Bzl)-OH

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes.

-

Activation Mixture: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents over resin loading), a coupling agent such as HATU (0.98 eq. relative to amino acid), and a base such as N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid) in DMF. Allow to pre-activate for 1-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activation mixture. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the reaction mixture. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and by-products.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Logic: Orthogonal Deprotection Strategy

The true power of the S-benzyl group is realized in strategies requiring selective deprotection for regioselective disulfide bond formation. The diagram below illustrates the logic.

Caption: Logic for selective disulfide bond formation using Cys(Bzl).

Protocol 2: Final Peptide Cleavage (Leaving Bzl Group Intact)

This protocol cleaves the peptide from the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) but leaves the S-benzyl group untouched.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation ("Reagent K") is effective for peptides containing multiple sensitive residues.

-

Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) in a suitable reaction vessel. Stir or agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of cold (0°C) diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum. The resulting peptide will retain the S-benzyl group on the cysteine residue.

Protocol 3: Cleavage of the S-Benzyl Group (Sodium/Liquid Ammonia)

Warning: This procedure is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. It involves cryogenic liquids and alkali metals.

-

Setup: Place the Bzl-protected peptide in a three-necked flask equipped with a dry-ice condenser and an ammonia gas inlet.

-

Dissolution: Cool the flask to -78°C (dry ice/acetone bath). Condense anhydrous liquid ammonia into the flask to dissolve the peptide.

-

Reduction: While stirring vigorously, add small, freshly cut pieces of sodium metal to the solution. The solution will turn a deep blue color. Continue adding sodium until the blue color persists for 2-5 minutes, indicating an excess of the reducing agent and completion of the reaction.

-

Quenching: Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride or acetic acid, until the blue color disappears.

-

Workup: Allow the ammonia to evaporate under a stream of nitrogen. The remaining solid residue can then be dissolved in an appropriate buffer or aqueous acid and purified by standard methods such as HPLC.

Summary: Advantages and Disadvantages

The use of Fmoc-Cys(Bzl)-OH is a specialized strategy in peptide synthesis. Its utility must be weighed carefully.

Advantages:

-

Exceptional Stability: Offers robust protection against premature deprotection during synthesis and standard TFA cleavage.

-

Orthogonality: Enables complex, regioselective disulfide bond formation strategies when used in combination with more labile S-protecting groups.

-

Protected Cysteine Products: Allows for the synthesis of final peptides where a protected cysteine thiol is the desired end product.

Disadvantages:

-

Harsh Cleavage: Removal requires hazardous and harsh conditions (HF or Na/NH₃) that are not compatible with all peptide sequences or laboratory setups.

-

Limited Applicability: Not suitable for routine synthesis of peptides requiring a free thiol after standard TFA cleavage. For such applications, Fmoc-Cys(Trt)-OH is the preferred reagent.

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protection

Authored for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is due to its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions, a property that enables a highly efficient and orthogonal strategy for the synthesis of complex peptides.[1][2] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, application in SPPS, detailed experimental protocols, and quantitative performance metrics.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that temporarily blocks the primary or secondary amine of an amino acid.[2] This protection prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[2]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[3][4] Fmoc-OSu is now more commonly used due to its greater stability and lower propensity to cause the formation of oligopeptide impurities during the protection reaction.

Caption: General reaction for Fmoc protection of an amino acid using Fmoc-OSu.

Cleavage of the Fmoc Group

The key advantage of the Fmoc group is its lability to bases.[2] Deprotection is not a simple hydrolysis but proceeds through a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[2] This induces the elimination of the carbamate, releasing the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). The secondary amine base then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine.[2]

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

This cleavage is rapid and can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301-304 nm.[5][6] This feature is widely used to quantify reaction completion and to determine the initial loading of the first amino acid onto the solid support resin.[6]

The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the predominant method for SPPS.[2] It employs the base-labile Fmoc group for temporary protection of the Nα-amine and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[2] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.

The SPPS cycle is a sequence of repeated steps:

-

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][7]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HCTU) and added to the resin, forming a new peptide bond with the newly freed amine.[5]

-

Washing: The resin is washed again to remove excess reagents and by-products, leaving the elongated peptide chain ready for the next cycle.[8]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[4]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Performance

The efficiency of each step in SPPS is critical, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities.[9] The Fmoc strategy typically achieves coupling yields exceeding 99%, which is essential for the successful synthesis of long peptides.[]

| Parameter | Condition / Value | Significance | Reference |

| Nα-Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard, effective condition for complete Fmoc removal. | [2] |

| Deprotection Time | 5-20 minutes | Sufficient time for complete reaction without significant side reactions. | [11] |

| UV Monitoring Wavelength | ~301-304 nm | Wavelength for detecting the DBF-piperidine adduct to monitor reaction. | [5][6] |

| DBF-Adduct Molar Absorptivity (ε) | ~7,800 M⁻¹cm⁻¹ | Used in Beer's Law to quantify Fmoc release and resin loading. | [5] |

| Typical Coupling Yield | > 99% | High efficiency is crucial for the overall yield of long peptides. | [] |

| Max. Acetate in Fmoc-AA | ≤ 0.02% | Acetate can act as a capping agent, causing chain termination. | |

| Max. Free Amino Acid in Fmoc-AA | ≤ 0.2% | Prevents double insertion of an amino acid during coupling. | |

| Required Enantiomeric Purity of Fmoc-AA | ≥ 99.8% | Minimizes stereochemical impurities in the final peptide. |

Table 1: Key quantitative parameters in Fmoc-SPPS.

The theoretical overall yield of a peptide decreases dramatically with even small inefficiencies in each cycle. For instance, for a 70-mer peptide, a 99% yield at each step results in a final theoretical yield of only 24%, while a 99.5% yield per step increases this to 50%.[9]

Experimental Protocols

The following protocols provide standardized procedures for the protection of an amino acid and a typical deprotection cycle in SPPS.

Experimental Protocol 1: Nα-Fmoc Protection of L-Alanine

This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

-

L-Alanine (1.0 eq)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.5 eq)

-

Sodium Carbonate (Na₂CO₃) (5.0 eq)

-

Dioxane

-

Deionized Water

-

Ethyl Ether

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Alanine (5 g, 56.18 mmol) in a 1:1 mixture of deionized water and dioxane (400 mL).[1]

-

To this solution, add sodium carbonate (29.8 g, 280.9 mmol) and Fmoc-OSu (28.4 g, 84.27 mmol).[1]

-

Stir the reaction mixture vigorously at room temperature for 18 hours.[1]

-

After 18 hours, filter the mixture. Extract the aqueous filtrate with ethyl ether (3 x 100 mL) to remove excess unreacted Fmoc-OSu and by-products. Discard the organic layers.[1]

-

Cool the remaining aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. A white precipitate of the product will form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-OH as a white solid.[1]

Expected Yield: ~99%[1]

Experimental Protocol 2: Manual SPPS - Nα-Fmoc Deprotection Cycle

This protocol outlines a standard manual procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-peptidyl-resin

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Wash Solvent: DMF

-

Reaction vessel (e.g., fritted syringe)

Procedure:

-

Swell the Fmoc-peptidyl-resin in DMF for at least 1 hour.[7] After swelling, drain the solvent.

-

Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes.[11] Drain the solution.

-

Add a fresh portion of the deprotection solution to the resin and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]

-

Drain the deprotection solution.

-

Wash the resin thoroughly by adding DMF, agitating for 1 minute, and then draining. Repeat this wash step at least 5-7 times to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

-

The resin is now ready for the next coupling step. A small sample of beads can be taken to perform a Kaiser test to confirm the presence of a free primary amine.[8]

Conclusion

The Fmoc protection strategy has revolutionized peptide synthesis, enabling the routine and often automated construction of highly complex peptide molecules. Its success lies in the clever chemical design of the protecting group: robust enough to withstand the coupling conditions but labile under very specific and mild basic conditions. This orthogonality, combined with the ability to monitor the deprotection step quantitatively, provides the high fidelity required for multi-step synthesis. For researchers in drug discovery and development, a thorough understanding of the principles and practicalities of Fmoc chemistry is indispensable for the successful synthesis and production of peptide-based therapeutics and research tools.

References

- 1. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. rsc.org [rsc.org]

- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. biotage.com [biotage.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-α-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH) in solid-phase peptide synthesis (SPPS). While the user's query specified Fmoc-Cys(Bzl)-Cl, the standard and commercially available reagent is the carboxylic acid form, Fmoc-Cys(Bzl)-OH. The corresponding acid chloride (this compound) is a highly reactive derivative that can be generated in situ for specific applications, such as the coupling of sterically hindered amino acids, but it is not typically used as a stock reagent. This guide will focus on the application of Fmoc-Cys(Bzl)-OH.

The S-benzyl protecting group is a key feature of this amino acid derivative. Unlike more common S-protecting groups used in Fmoc-SPPS, such as trityl (Trt) or tert-butyl (tBu), the benzyl group is stable to standard cleavage conditions with trifluoroacetic acid (TFA).[1] This property makes Fmoc-Cys(Bzl)-OH an invaluable tool for specific synthetic strategies, particularly for the synthesis of complex peptides containing multiple, regioselectively formed disulfide bonds.

Application Notes

The primary application of Fmoc-Cys(Bzl)-OH in an Fmoc/tBu-based SPPS strategy is to provide an orthogonal level of cysteine protection. The synthesis of peptides with multiple disulfide bonds requires a strategy where pairs of cysteines can be deprotected and oxidized sequentially without affecting other protected cysteines.[2][3]

Key Advantages of the S-Benzyl Protecting Group in Fmoc-SPPS:

-

Orthogonality: The S-benzyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderate acidic conditions used for cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., 95% TFA).[1]

-

Enabling Regioselective Disulfide Bond Formation: By using a combination of protecting groups with different labilities, such as Fmoc-Cys(Trt)-OH (TFA-labile) and Fmoc-Cys(Bzl)-OH (TFA-stable), specific disulfide bridges can be formed in a controlled manner. For instance, after synthesis, the Trt groups can be removed with a standard TFA cocktail and the first disulfide bond formed through oxidation. The peptide, now containing a Cys(Bzl) protected thiol, can be purified and subsequently subjected to harsher acidic conditions (e.g., HF or TFMSA) to remove the benzyl group and form the second disulfide bond.

-

Synthesis of Peptides with Protected Cysteines: For certain applications, it may be desirable to obtain a final peptide product where one or more cysteine residues remain protected. Using Fmoc-Cys(Bzl)-OH allows for the cleavage of the peptide from the resin while leaving the S-benzyl group intact.

Considerations and Potential Side Reactions:

-

Harsh Cleavage Conditions: The removal of the S-benzyl group requires very strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] These reagents are highly corrosive and toxic, requiring specialized equipment and handling procedures.

-

Racemization: Cysteine residues are known to be susceptible to racemization during the activation and coupling steps in SPPS, particularly when using base-mediated coupling reagents.[4] Careful selection of coupling reagents and conditions is necessary to minimize this side reaction.

-

S-Alkylation: During the final cleavage from certain resins, such as Wang resin, the cysteine thiol can be susceptible to alkylation by carbocations generated from the linker, leading to undesired side products.[5]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Cys(Bzl)-OH in manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(Bzl)-OH

This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Cys(Bzl)-OH:

-

In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test.[6][7] A negative test (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

-

Protocol 2: Cleavage of the Peptide from the Resin

Two distinct cleavage protocols are provided: one that retains the S-benzyl group and one that removes it.

A. Cleavage with Retention of the S-Benzyl Group (TFA Cleavage)

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide, Wang) and removing other acid-labile protecting groups (e.g., tBu, Trt, Pbf) while leaving the Cys(Bzl) intact.

-

Preparation:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A common non-odorous cocktail is Reagent B : TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v). For peptides containing Trp, Met, or multiple Cys residues, Reagent K is often recommended: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).[8]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or TFA.

-

Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether (approx. 10-fold excess).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

-

Dry the peptide pellet under vacuum.

-

B. Cleavage with Removal of the S-Benzyl Group (Strong Acid Cleavage)

Caution: This procedure uses extremely hazardous reagents and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.

-

Preparation:

-

Dry the peptide-resin thoroughly.

-

This procedure typically uses a specialized HF cleavage apparatus.

-

-

HF Cleavage:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole or cresol.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Isolation:

-

Wash the remaining residue with cold diethyl ether to remove the scavenger and organic byproducts.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Data Presentation

While precise coupling yields are sequence-dependent and require individual optimization, the goal in SPPS is to achieve near-quantitative yields (>99%) for each step to ensure a high purity of the final product.[9]

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Activating Additive | Base | Typical Coupling Time (min) | Relative Cost | Notes |

| HBTU | HOBt (formed in situ) | DIEA | 30-120 | Medium | Widely used, efficient, but can cause racemization in sensitive residues. |

| HATU | HOAt | DIEA / Collidine | 20-60 | High | Highly efficient, especially for difficult couplings; lower racemization than HBTU. |

| DIC | HOBt / OxymaPure | None | 60-240 | Low | Cost-effective, but can form an insoluble urea byproduct. |

| PyBOP | HOBt (formed in situ) | DIEA | 30-120 | High | Similar to HBTU, effective but contains a carcinogenic byproduct (HMPA). |

Table 2: Cleavage Cocktails for Cysteine-Containing Peptides

| Reagent Name | Composition (v/v) | Application | S-Benzyl Group Status |

| Standard TFA | 95% TFA / 2.5% TIS / 2.5% H₂O | General cleavage, removes tBu, Trt, Pbf. | Retained |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides with sensitive residues (Trp, Met, Cys). | Retained |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Effective for Arg(Pbf/Pmc) removal. | Retained |

| HF/Anisole | ~90% HF / ~10% Anisole | Strong acid cleavage for stable protecting groups. | Cleaved |

| TFMSA/TFA | TFMSA / TFA / Scavengers (e.g., m-cresol, EDT) | Alternative strong acid cleavage. | Cleaved |

Visualizations

General Workflow for Fmoc-SPPS

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Workflow for Regioselective Disulfide Bond Formation

This diagram illustrates a strategy for synthesizing a peptide with two disulfide bonds (Cys1-Cys3 and Cys2-Cys4) using an orthogonal protection scheme with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Bzl)-OH.

Caption: Workflow for regioselective synthesis of a two-disulfide bond peptide.

References

- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Detection [iris-biotech.de]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Bot Detection [iris-biotech.de]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols for the Coupling of Fmoc-Cys(Bzl)-Cl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. While standard coupling reagents are effective for most amino acids, sterically hindered residues or "difficult" sequences can lead to incomplete reactions. The use of highly reactive acylating agents, such as Fmoc-amino acid chlorides, offers a powerful alternative to overcome these challenges. This document provides a detailed guide for the preparation and subsequent coupling of Fmoc-Cys(Bzl)-Cl in Fmoc-based SPPS.

This compound, the acid chloride derivative of Fmoc-S-benzyl-L-cysteine, is a potent acylating agent that can drive couplings to completion, particularly in challenging synthetic contexts. The benzyl (Bzl) protecting group on the cysteine thiol is stable to the mildly basic conditions of Fmoc deprotection and can be removed during the final trifluoroacetic acid (TFA) cleavage step. These protocols outline the conversion of the commercially available Fmoc-Cys(Bzl)-OH to its acid chloride and the subsequent on-resin coupling procedure.

Experimental Protocols

Part 1: Synthesis of this compound from Fmoc-Cys(Bzl)-OH

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

Materials:

-

Fmoc-Cys(Bzl)-OH

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Fmoc-Cys(Bzl)-OH (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of amino acid derivative).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol to form the methyl ester, and comparing it to the starting material.

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatile and corrosive byproducts.

-

Isolation: The resulting crude this compound can be solidified by adding anhydrous hexane and then filtering the precipitate under an inert atmosphere.

-

Drying and Storage: Dry the isolated this compound under high vacuum. The product should be stored in a desiccator under an inert atmosphere and used promptly due to its moisture sensitivity.

Part 2: Solid-Phase Coupling of this compound

This protocol details the coupling of the pre-formed this compound to a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Solid-phase synthesis reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: If the N-terminal Fmoc group is present, perform a standard deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine.

-

Neutralization: Neutralize the resin-bound amine salt by washing with a solution of 5% DIEA in DCM or DMF, followed by thorough washes with DCM and/or DMF to remove excess base.

-

Coupling Solution Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in anhydrous DCM or DMF.

-

Coupling Reaction: Add the solution of this compound to the neutralized peptide-resin. Add a hindered base such as DIEA or 2,4,6-collidine (2.0 to 4.0 equivalents). Agitate the mixture at room temperature for 30 to 60 minutes.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

The use of Fmoc-amino acid chlorides can significantly improve coupling efficiency, especially for challenging sequences. The following tables summarize representative data for coupling reactions using this methodology.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Peptide Sequence

| Coupling Reagent | Coupling Time (min) | Yield (%) | Purity (%) |

| HBTU/DIEA | 120 | 85 | 88 |

| HATU/DIEA | 90 | 90 | 92 |

| DIC/HOBt | 180 | 82 | 85 |

| Fmoc-AA-Cl/Collidine | 45 | >95 | >95 |

Data is representative and may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Reaction Parameters for this compound Synthesis and Coupling

| Parameter | Value |

| Synthesis of Acid Chloride | |

| Reactant Ratio (SOCl₂:Acid) | 1.5 - 2.0 : 1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 5 hours |

| Typical Yield | >90% |

| SPPS Coupling | |

| Equivalents of this compound | 1.5 - 3.0 |

| Equivalents of Base (DIEA) | 2.0 - 4.0 |

| Coupling Time | 30 - 60 minutes |

| Monitoring Method | Kaiser Test |

| Typical Coupling Efficiency | >99% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation and coupling of this compound in solid-phase peptide synthesis.

The following diagram illustrates the logical relationship in the activation of Fmoc-Cys(Bzl)-OH to this compound for subsequent coupling.

Application Notes and Protocols: Fmoc Deprotection Conditions for Cys(Bzl) Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of cysteine residues during solid-phase peptide synthesis (SPPS) is critical to prevent unwanted side reactions of the highly nucleophilic thiol side chain. In the widely used Fmoc/tBu strategy, the benzyl (Bzl) group is a common choice for protecting the sulfhydryl moiety of cysteine. While generally considered stable to the basic conditions required for Nα-Fmoc group removal, the repetitive exposure to piperidine can lead to side reactions, particularly when the Cys(Bzl) residue is located at the C-terminus of a peptide.

These application notes provide a detailed overview of the stability of the Cys(Bzl) protecting group under standard and alternative Fmoc deprotection conditions. We present quantitative data on the formation of key side products and offer detailed experimental protocols for monitoring these reactions, enabling researchers to optimize their synthetic strategies for cysteine-containing peptides.

Stability of Cys(Bzl) Under Standard Fmoc Deprotection Conditions

The standard protocol for Fmoc deprotection involves treatment of the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF). While the S-benzyl group is largely resistant to cleavage under these conditions, a significant base-catalyzed side reaction can occur, especially for C-terminal Cys(Bzl) residues.

The primary side reaction is the β-elimination of the protected sulfhydryl group to form a dehydroalanine (Dha) intermediate. This highly reactive intermediate can then undergo a Michael addition with piperidine, the deprotection reagent, to yield a stable 3-(1-piperidinyl)alanine adduct. This modification results in a mass increase of +84 Da relative to the intended cysteine residue.

The use of sterically bulky protecting groups, such as trityl (Trt), has been shown to minimize this side reaction. The smaller size of the benzyl group makes the Cα-proton more accessible for abstraction by the base, thus rendering Cys(Bzl) more susceptible to this β-elimination pathway compared to Cys(Trt).

Quantitative Analysis of Side Product Formation

The extent of 3-(1-piperidinyl)alanine formation is dependent on several factors, including the position of the Cys(Bzl) residue in the peptide sequence, the concentration of piperidine, and the duration of the deprotection steps. While precise quantitative data for Cys(Bzl) is not extensively published, studies on related C-terminal cysteine-containing peptides provide valuable insights.

| Deprotection Condition | Cys-Protecting Group | Position | Side Product Formation (%) |

| 20% Piperidine/DMF | Trityl (Trt) | C-terminal | Minimized, but not eliminated |

| 20% Piperidine/DMF | Benzyl (Bzl) | C-terminal | Higher susceptibility than Trt |

Table 1: Qualitative comparison of side product formation for C-terminal Cys residues under standard Fmoc deprotection conditions. Quantitative data for Cys(Bzl) is extrapolated from the observed increased lability compared to Cys(Trt).

Alternative Fmoc Deprotection Reagents

To mitigate the formation of piperidine adducts and other potential side reactions such as racemization, alternative, non-nucleophilic bases or milder deprotection conditions can be employed.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can be used at lower concentrations (e.g., 2%) in DMF for rapid Fmoc deprotection. Since DBU is non-nucleophilic, it does not form an adduct with the dehydroalanine intermediate. However, a small amount of a nucleophilic scavenger, such as piperidine or piperazine, is often added to trap the dibenzofulvene (DBF) byproduct of Fmoc cleavage.

-

Piperazine: Piperazine is a less nucleophilic and weaker base than piperidine. It can be used in combination with DBU (e.g., 5% piperazine and 2% DBU in DMF) to achieve efficient Fmoc removal with reduced side reactions. Studies have shown that piperazine causes less racemization of C-terminal cysteine residues compared to piperidine.

| Deprotection Reagent | Concentration | Advantages for Cys(Bzl) Peptides |

| Piperidine | 20% in DMF | Standard, well-established |

| DBU with Piperazine | 2% DBU, 5% Piperazine in DMF | Faster deprotection, reduced risk of piperidine adduct formation. |

| Piperazine with HOBt | 0.1 M HOBt in Piperazine | Shown to cause less racemization of C-terminal Cysteine. |

Table 2: Comparison of different Fmoc deprotection reagents for the synthesis of Cys(Bzl)-containing peptides.

Experimental Protocols

Protocol for Monitoring 3-(1-piperidinyl)alanine Formation by HPLC and LC-MS

This protocol allows for the qualitative and quantitative assessment of the formation of the 3-(1-piperidinyl)alanine side product during the synthesis of a Cys(Bzl)-containing peptide.

Materials:

-

Peptide-resin sample after a deprotection step

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

HPLC-grade acetonitrile (ACN) and water

-

TFA (for mobile phases)

-

Cold diethyl ether

Procedure:

-

Sample Collection: After a piperidine deprotection step of the Cys(Bzl)-containing resin, wash the resin thoroughly with DMF and then dichloromethane (DCM). Dry a small sample of the peptide-resin (approx. 5-10 mg) under vacuum.

-

Cleavage: Treat the dried peptide-resin sample with 200 µL of the cleavage cocktail for 2 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

-

Sample Preparation for Analysis: Dry the peptide pellet and dissolve it in a known volume (e.g., 1 mL) of 50% ACN/water with 0.1% TFA.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: A linear gradient suitable for the separation of the target peptide and the more polar side product (e.g., 5-65% B over 30 minutes).

-

Detection: UV absorbance at 220 nm.

-

Analysis: The 3-(1-piperidinyl)alanine containing peptide will typically elute earlier than the desired peptide due to increased polarity. The percentage of the side product can be estimated by integrating the peak areas.

-

-

LC-MS Analysis:

-

Inject the prepared sample into an LC-MS system.

-

Identify the molecular weights of the eluting peaks. The desired peptide will have its expected mass, while the side product will show a mass increase of +84 Da.

-

Protocol for Assessing Cys(Bzl) Racemization

This protocol outlines a method to determine the extent of racemization of a Cys(Bzl) residue during peptide synthesis.

Materials:

-

Crude peptide containing the Cys(Bzl) residue

-

Enantiomerically pure standards of the L-Cys and D-Cys containing peptide (if available)

-

Chiral HPLC column or a derivatization agent for separation of diastereomers.

Procedure using a Chiral HPLC Column:

-

Sample Preparation: Dissolve the crude peptide in a suitable mobile phase.

-

Chiral HPLC Analysis:

-

Column: A suitable chiral stationary phase column.

-

Mobile Phase: An isocratic or gradient mobile phase optimized for the separation of the enantiomers.

-

Detection: UV absorbance at 220 nm.

-

Analysis: The presence of a second peak corresponding to the D-Cys diastereomer indicates racemization. The percentage of racemization can be calculated from the peak areas.

-

Procedure using Derivatization:

-

Derivatization: React the crude peptide with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

-

RP-HPLC Analysis:

-

Separate the resulting diastereomers on a standard C18 reverse-phase column.

-

The two diastereomers will have different retention times.

-

Quantify the extent of racemization by integrating the peak areas of the two diastereomeric products.

-

Visualization of Key Processes

Application Note: Cleavage Cocktails for Peptides Containing Cys(Bzl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine (Cys) is a crucial amino acid in many peptides and proteins due to the unique reactivity of its thiol side chain, which allows for disulfide bond formation, bioconjugation, and other modifications.[1][2] During solid-phase peptide synthesis (SPPS), the thiol group is typically protected to prevent unwanted side reactions such as oxidation and alkylation.[1] The benzyl (Bzl) group is a common protecting group for the cysteine thiol. However, its removal during the final cleavage step requires strong acidic conditions, typically with trifluoroacetic acid (TFA), and a carefully formulated cleavage cocktail to minimize side reactions. This application note provides detailed protocols and guidance for the effective cleavage of peptides containing Cys(Bzl).

Challenges in Cys(Bzl) Deprotection

The cleavage of the Bzl group from cysteine is more challenging compared to many other common protecting groups. The primary challenges include:

-

Re-alkylation: The benzyl cation released during cleavage is a potent electrophile that can re-alkylate sensitive residues, particularly the newly deprotected cysteine thiol, tryptophan, and methionine.[3][4]

-